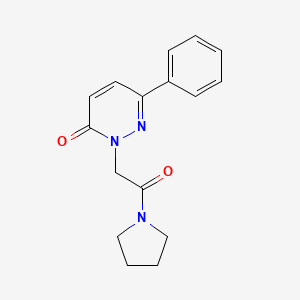

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-9-8-14(13-6-2-1-3-7-13)17-19(15)12-16(21)18-10-4-5-11-18/h1-3,6-9H,4-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDLJSPCXLSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pyrrolidine and phenyl-substituted reagents under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridazinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities, with structural variations at the 2- and 6-positions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives

Key Observations:

Piperazine derivatives (e.g., ) exhibit improved solubility and affinity for enzyme targets like HDACs due to their basic nitrogen atoms . Bulkier substituents (e.g., indole-thiophene in ) increase molecular weight and may improve binding to hydrophobic protein pockets.

Synthetic Flexibility :

- The 2-position is amenable to diverse substitutions (e.g., alkyl, aryl, heterocyclic), enabling tailored pharmacokinetic profiles .

- Halogenation at the 6-position (e.g., 4-chlorophenyl in ) often enhances metabolic stability and target affinity .

Structural Insights from Crystallography: Pyridazinone derivatives with phenyl groups at position 6 exhibit planar geometries, facilitating π-π stacking interactions in protein binding . Substituents at position 2 influence crystal packing; for example, the 4-methylpiperazin-1-yl group in introduces hydrogen-bonding interactions with solvent molecules .

Biological Activity

The compound 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16N4O2

- Molecular Weight : 248.30 g/mol

- CAS Number : 1384427-71-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. Similar compounds have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which play a critical role in excitatory neurotransmission and are implicated in various neurological disorders such as epilepsy and neurodegenerative diseases .

Anticonvulsant Activity

Research indicates that derivatives similar to 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one exhibit anticonvulsant properties. For instance, perampanel, a related compound, demonstrated significant efficacy in reducing seizure frequency in animal models with an IC50 value of 60 nM for AMPA-induced calcium influx . This suggests that the target compound may share similar mechanisms and therapeutic potential.

Neuroprotective Effects

Studies have shown that compounds with similar structures can protect neuronal cells from excitotoxicity induced by excessive glutamate. This neuroprotective effect is crucial in conditions like stroke and traumatic brain injury, where glutamate-mediated excitotoxicity contributes to neuronal death .

Study on AMPA Receptor Antagonism

In a study focused on the structure-activity relationship of pyridazine derivatives, modifications at specific positions on the pyridazine ring were found to enhance antagonistic activity against AMPA receptors. The study highlighted the importance of the phenyl group in conferring selectivity and potency against these receptors .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Perampanel | 60 | AMPA antagonist |

| Target Compound | TBD | Potential AMPA antagonist |

Evaluation in Animal Models

In vivo studies involving related pyridazine derivatives have shown promising results in reducing seizure activity. These findings support the hypothesis that 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one could be effective in treating epilepsy and other neurological disorders characterized by glutamate dysregulation .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is limited, related compounds have demonstrated favorable absorption profiles and metabolic stability. Toxicological assessments indicate low acute toxicity, but further studies are necessary to evaluate chronic exposure effects and potential side effects associated with long-term use .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazinone formation | Hydrazine hydrate, ethyl acetoacetate, HCl/EtOH, reflux, 6h | 65–75 | |

| Side-chain addition | 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one, K₂CO₃, CH₃CN, 80°C, 12h | 50–60 |

Basic: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:

- Crystallization : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high reliability .

Example : A related pyridazinone derivative (6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) showed a planar pyridazinone ring with a dihedral angle of 15.2° relative to the phenyl group, confirmed via SHELXL-97 .

Advanced: How can AutoDock Vina optimize binding mode predictions for this compound in target proteins?

Methodological Answer:

- Protein preparation : Remove water molecules and add polar hydrogens using tools like AutoDockTools.

- Grid box setup : Center the box on the active site (e.g., COX-2 for anti-inflammatory studies) with dimensions 20 × 20 × 20 Å.

- Docking parameters : Set exhaustiveness = 20, num_modes = 10. AutoDock Vina’s scoring function combines empirical and knowledge-based terms, improving accuracy over older versions .

Note : Cross-validate results with molecular dynamics (MD) simulations to assess binding stability.

Advanced: How to address polymorphism in crystallographic studies of this compound?

Methodological Answer:

Polymorphism can arise due to solvent or temperature variations:

- Screening : Test crystallization in multiple solvents (e.g., DCM, EtOAc, THF) at 25°C and 4°C.

- Data comparison : Use ORTEP-3 to overlay asymmetric units of different polymorphs. For example, a study on a pyridazinone analog revealed two polymorphs with distinct hydrogen-bonding networks (R-factor = 0.060 vs. 0.072) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for pyridazinone derivatives?

Methodological Answer:

- Core modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyrazinyl) to assess electronic effects.

- Side-chain optimization : Compare pyrrolidinyl with piperidinyl or azepanyl groups to evaluate steric and conformational impacts.

- Biological assays : Test in vitro inhibition of platelet aggregation (IC₅₀) or kinase activity, as seen in analogs with IC₅₀ values < 10 μM .

Q. Table 2: SAR Trends in Pyridazinone Analogs

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 6-Phenyl substitution | Antiplatelet activity ↑ | |

| Pyrrolidinyl vs. piperidinyl | Solubility ↓, selectivity ↑ |

Advanced: How to resolve discrepancies in impurity profiling during synthesis?

Methodological Answer:

- HPLC-MS analysis : Use a C18 column (e.g., Purospher® STAR) with a gradient of 0.1% formic acid in H₂O/ACN.

- Reference standards : Compare retention times and mass spectra with certified impurities (e.g., 2-(2-oxopyrrolidin-1-yl)butanoic acid, CAS 67118-31-4) .

- Quantification : Apply EP/ICH guidelines for limits (e.g., ≤0.15% for unknown impurities) .

Advanced: What computational tools validate the compound’s conformational stability?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate torsional barriers.

- NMR prediction : Compare experimental ¹H/¹³C NMR shifts with ChemDraw predictions. Discrepancies >0.5 ppm suggest conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.